1-Ethenyl-3-fluoro-2-methoxybenzene
CAS No.: 499235-07-3
Cat. No.: VC8012921
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 499235-07-3 |
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Molecular Formula | C9H9FO |
Molecular Weight | 152.16 g/mol |
IUPAC Name | 1-ethenyl-3-fluoro-2-methoxybenzene |
Standard InChI | InChI=1S/C9H9FO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3 |
Standard InChI Key | BEMWYAVYDXQAMF-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC=C1F)C=C |
Canonical SMILES | COC1=C(C=CC=C1F)C=C |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Data
The compound’s IUPAC name, 1-ethenyl-3-fluoro-2-methoxybenzene, reflects its substituent positions. Key structural identifiers include:
The methoxy group at position 2 and fluorine at position 3 create distinct electronic effects:
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Methoxy: Electron-donating (+M effect), directing electrophilic substitution to ortho/para positions.
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Fluorine: Electron-withdrawing (-I effect), meta-directing in electrophilic reactions .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 152.17 g/mol | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Density | Not reported | – |
LogP (Partition Coeff.) | 2.48 | |
Hazard Statements | H315, H319, H335 |
Synthesis and Preparation
Synthetic Routes
While direct synthesis protocols for 1-ethenyl-3-fluoro-2-methoxybenzene are scarce, analogous fluorostyrenes provide insight into potential methods:
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Dehydrohalogenation:
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Starting from 1-bromo-3-fluoro-2-methoxybenzene, elimination using a strong base (e.g., KOtBu) could yield the ethenyl group.
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Cross-Coupling Reactions:
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Wittig Reaction:
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Reaction of 3-fluoro-2-methoxybenzaldehyde with a Wittig reagent (e.g., PhP=CH).
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Industrial-Scale Challenges
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Regioselectivity: Ensuring proper substituent orientation requires careful control of reaction conditions .
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Purification: High-purity isolation may involve column chromatography or distillation .
Chemical Reactivity and Applications
Reactivity Profile
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Ethenyl Group:
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Electrophilic Substitution:
Applications
Field | Use Case | Reference |
---|---|---|
Pharmaceuticals | Intermediate for fluorinated APIs | |
Agrochemicals | Building block for herbicides | |
Materials Science | Monomer for fluorinated polymers |
Future Directions
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